6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
Description
6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid is a brominated quinoline derivative featuring a quinoline core substituted at position 6 with a bromine atom and at position 2 with a 4-(carboxymethoxy)phenyl group. This structure is hypothesized to influence solubility, acidity, and biological activity, making it relevant for pharmaceutical and materials science applications.
Key structural attributes:
- Molecular formula: C₁₉H₁₄BrNO₅ (calculated).
- Functional groups: Bromine (electron-withdrawing), carboxylic acid (position 4), and carboxymethoxy (position 2).
- Molecular weight: ~416.21 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO5/c19-11-3-6-15-13(7-11)14(18(23)24)8-16(20-15)10-1-4-12(5-2-10)25-9-17(21)22/h1-8H,9H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCRKJWCNJLXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Carboxymethoxylation: The phenyl ring is functionalized with a carboxymethoxy group through a nucleophilic substitution reaction. This can be done by reacting the phenyl ring with a suitable carboxymethylating agent such as methyl chloroacetate in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of quinoline derivatives with substituted nucleophiles at the 6th position.
Scientific Research Applications
Scientific Research Applications
The applications of 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
This compound has been explored for its potential as an antitumor agent due to its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. The interaction with HDACs leads to:
- G2/M cell cycle arrest : Preventing cancer cells from dividing.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Biological Research
In biological studies, this compound serves as a valuable tool in:
- Proteomics : Used to study protein interactions and functions, aiding in the understanding of cellular mechanisms.
- Antioxidant studies : It has been evaluated for antioxidant activity, showing promising results in reducing oxidative stress .
Material Science
The compound is also being investigated for its use in developing new materials due to its unique chemical properties. Its derivatives have shown potential in:
- Organic electronics : As components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Coatings and adhesives : Due to its chemical stability and reactivity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including our compound. The results indicated that the presence of the bromo substituent significantly enhanced HDAC inhibition compared to non-brominated analogs .
Case Study 2: Antioxidant Evaluation
In another investigation focusing on antioxidant activity, compounds derived from quinoline structures were tested using the ABTS decolorization assay. The results showed that derivatives of 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline exhibited superior antioxidant properties compared to traditional antioxidants like ascorbic acid .
Mechanism of Action
The mechanism of action of 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous quinoline-4-carboxylic acid derivatives, focusing on substituents at positions 2 and 6.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 2) | Halogen (Position 6) | Functional Groups | Molecular Weight (g/mol) | XLogP3 (Estimated) |
|---|---|---|---|---|---|
| Target Compound | 4-(Carboxymethoxy)phenyl | Br | COOH, –OCH₂COOH | 416.21 | ~3.5 |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid [2] | 4-Bromophenyl | Br | COOH | 372.15 | 4.2 |
| 6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid [10] | Furan-2-yl | Br | COOH | 348.15 | 2.8 |
| 6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid [4] | 4-Isopropoxyphenyl, –CH₃ | Br | COOH, –OCH(CH₃)₂ | 400.27 | 4.5 |
| 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carboxylic acid [12] | 2,4-Dimethoxyphenyl | Br | COOH, –OCH₃ | 388.20 | 4.0 |
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The carboxymethoxy group (–OCH₂COOH) in the target compound combines electron-withdrawing (carboxylic acid) and electron-donating (ether) effects, unlike the purely electron-withdrawing bromophenyl group in [2] or electron-donating methoxy groups in [12].
- Solubility : The target compound’s dual carboxylic acid groups likely enhance aqueous solubility compared to esters (e.g., methyl esters in ) or hydrophobic substituents (e.g., isopropoxy in [4]).
- LogP : The estimated XLogP3 (~3.5) is lower than bromophenyl- or isopropoxy-substituted analogs due to increased polarity from –COOH and –OCH₂COOH.
Biological Activity
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid (CAS No. 892218-43-8) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer research and as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H13BrN2O5, with a molecular weight of approximately 396.21 g/mol. The compound features a bromine atom at the 6-position of the quinoline ring and a carboxymethoxy group at the para position of the phenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C18H13BrN2O5 |
| Molecular Weight | 396.21 g/mol |
| CAS Number | 892218-43-8 |
| Melting Point | Not specified |
The primary biological activity of this compound is attributed to its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, this compound promotes hyperacetylation of histones, resulting in:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic factors.
- Cell Cycle Arrest : It induces G2/M phase cell cycle arrest, preventing cancer cells from proliferating.
Pharmacokinetics
Pharmacokinetic studies indicate that modifications in the structure of quinoline derivatives can enhance their absorption and bioavailability. The lipophilicity introduced by the bromine atom and carboxymethoxy group may improve membrane permeability.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating effective inhibition of cell growth.
- Antibacterial Properties : The presence of an aryl ring in its structure has been associated with antibacterial activity. Preliminary assays suggest it may inhibit the growth of specific bacterial strains, although further studies are needed to quantify this effect.
- Case Studies : A study published in MDPI highlighted its potential as a therapeutic agent in combination therapies for cancer treatment. The compound was tested alongside other chemotherapeutic agents, showing synergistic effects that enhanced overall efficacy against resistant cancer cell lines .
Comparative Analysis with Similar Compounds
To understand its unique properties, comparisons were made with related compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid | 10 | Anticancer |
| This compound | 5–15 | Anticancer |
These comparisons underline the enhanced potency and selectivity of this compound against cancer cells compared to other derivatives.
Q & A
Q. What are the established synthetic routes for 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves esterification of the carboxylic acid group under acidic conditions. For example, refluxing 2-aryl-6-bromoquinoline-4-carboxylic acid derivatives in ethanol with concentrated sulfuric acid as a catalyst achieves esterification, followed by purification via column chromatography (silica gel, petroleum ether:ethyl acetate = 9:1 v/v) . Yield optimization requires precise control of temperature (e.g., 273–278 K for initial dissolution) and reaction time (15–17 hours for reflux). Variations in substituent positioning (e.g., methoxy vs. carboxymethoxy groups) may necessitate adjustments to solvent polarity or catalyst stoichiometry to avoid side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- Spectroscopy :
- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., bromo at C6, carboxymethoxy at C2-phenyl). Compare chemical shifts with analogous quinoline derivatives (e.g., 6-bromo-2-cyclopropylquinoline-4-carboxylic acid, δ ~8.5 ppm for quinoline protons) .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (CHBrNO) with <2 ppm error.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow solvent evaporation (e.g., ethyl acetate/hexane) and analyze packing motifs and hydrogen-bonding networks .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis of the carboxymethoxy group.
- Decomposition Risks : Exposure to moisture or acidic/basic conditions may cleave the ester linkage. Monitor via TLC (hexane:ethyl acetate = 7:3 v/v) for degradation products like free carboxylic acid .
II. Advanced Research Questions
Q. How does the carboxymethoxy substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing carboxymethoxy group activates the quinoline ring for electrophilic substitution but may deactivate positions for nucleophilic attacks. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) can quantify substituent effects on charge distribution .
- Cross-Coupling : The bromo group at C6 is primed for Suzuki-Miyaura coupling. Use Pd(PPh) as a catalyst with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via NMR to confirm retention of the carboxymethoxy-phenyl moiety .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Bioassay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v).
- Metabolite Interference : Use LC-MS to identify degradation products in biological media. For example, esterase-mediated cleavage of the carboxymethoxy group may generate inactive metabolites, leading to false-negative results .
- Structural Analogues : Compare activity with derivatives lacking the bromo or carboxymethoxy groups to isolate pharmacophoric contributions .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- QSAR Studies : Build regression models correlating substituent properties (Hammett σ, molar refractivity) with IC values. Validate predictions via synthesis and testing of prioritized derivatives .
Q. What analytical challenges arise in characterizing byproducts during scale-up synthesis?
Methodological Answer:
- Byproduct Identification : Employ LC-MS/MS to detect trace impurities (e.g., di-brominated side products from excess Br).
- Reaction Monitoring : Use inline FTIR to track intermediates in real-time (e.g., ester carbonyl peaks at ~1700 cm) .
- Purification : Optimize flash chromatography gradients (e.g., 10→40% ethyl acetate in hexane) to resolve structurally similar byproducts .
III. Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite. Collect waste in labeled containers for hazardous organic compounds .
Q. How should researchers address discrepancies in reported solubility data?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
